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Abstract
M3541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Ataxia

Telangiectasia Mutated (ATM) kinase.[1] Developed for cancer therapy, particularly in

combination with DNA damaging agents like radiotherapy, M3541 showed promising preclinical

activity by preventing the repair of DNA double-strand breaks (DSBs) and sensitizing cancer

cells to radiation.[2][3] Despite its preclinical success, the clinical development of M3541 was

halted during a Phase I trial due to a non-optimal pharmacokinetic profile and a lack of dose-

response relationship.[4] This guide provides a comprehensive overview of the discovery,

mechanism of action, preclinical development, and clinical trial results of M3541.

Discovery and Lead Optimization
M3541 belongs to a novel chemical class of 1,3-dihydro-imidazo[4,5-c]quinolin-2-ones.[3] The

initial discovery and lead optimization process that led to the identification of M3541 focused on

developing a potent and highly selective inhibitor of ATM kinase. An abstract presented at the

American Association for Cancer Research (AACR) Annual Meeting in 2018 mentioned the

optimization of an initial hit and its structure-activity relationships (SAR) leading to the clinical

candidate M3541. However, a detailed medicinal chemistry paper describing this process is not

publicly available at the time of this writing. The development aimed to create a sub-nanomolar

inhibitor with optimized pharmacological properties suitable for oral administration in

combination with DNA damaging cancer therapies.[3]
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Mechanism of Action
M3541 is a potent inhibitor of ATM kinase with an IC50 of 0.25 nM in cell-free assays.[1] ATM is

a critical serine/threonine protein kinase that plays a central role in the DNA damage response

(DDR) pathway.[2] Upon induction of DNA double-strand breaks (DSBs) by agents like ionizing

radiation, ATM is activated and phosphorylates a cascade of downstream substrates to initiate

cell cycle arrest, DNA repair, or apoptosis.[2]

By competitively binding to the ATP-binding site of ATM, M3541 inhibits its kinase activity.[1]

This inhibition prevents the phosphorylation of key downstream targets, including CHK2, KAP1,

and p53.[5] The abrogation of ATM signaling disrupts the G1 checkpoint, allowing cells with

unrepaired DNA damage to proceed through the cell cycle, ultimately leading to mitotic

catastrophe and cell death.[3]
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M3541 inhibits ATM kinase, a key regulator of the DNA damage response.
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Preclinical Development
In Vitro Studies
M3541 demonstrated high potency and selectivity for ATM kinase in biochemical assays. Its

inhibitory activity was assessed against a panel of kinases, revealing a significant selectivity

margin against closely related PIKK family members such as ATR, DNA-PK, and mTOR.[4]

Table 1: Kinase Selectivity of M3541

Kinase IC50 (nM)

ATM 0.25

ATR >10,000

DNA-PK 1,100

mTOR >10,000

PI3Kα >10,000

PI3Kβ >10,000

PI3Kγ >10,000

PI3Kδ >10,000

(Data sourced from Zimmermann et al., Mol

Cancer Ther, 2022, Supplementary Table S1)

In cellular assays, M3541 effectively inhibited the phosphorylation of ATM and its downstream

substrates in various cancer cell lines, confirming its on-target activity.[5] Furthermore, M3541
was shown to sensitize multiple tumor cell lines to ionizing radiation and topoisomerase

inhibitors in vitro.[3]

In Vivo Studies
Oral administration of M3541 to nude mice bearing human tumor xenografts demonstrated its

potential to enhance the efficacy of radiotherapy. In combination with a clinically relevant
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fractionated radiation regimen, M3541 led to strong anti-tumor activity and even complete

tumor regression in some models.[3]

Table 2: In Vivo Efficacy of M3541 in Combination with Radiotherapy (RT) in a FaDu Xenograft

Model

Treatment Group
Mean Tumor Volume (mm³)
at Day 40

Tumor Growth Inhibition
(%)

Vehicle 1250 -

M3541 (50 mg/kg) 1100 12

RT (2 Gy x 5) 600 52

M3541 (50 mg/kg) + RT (2 Gy

x 5)
150 88

(Data extrapolated from

graphical representations in

Zimmermann et al., Mol

Cancer Ther, 2022)

These in vivo effects were correlated with the inhibition of ATM kinase activity and modulation

of its downstream targets within the xenograft tissues.[3]

Clinical Development
Phase I Clinical Trial (NCT03225105)
A Phase I, open-label, multicenter, dose-escalation study was initiated to evaluate the safety,

tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity

of M3541 in combination with fractionated palliative radiotherapy in patients with solid tumors.

[4][6]

Table 3: Overview of the Phase I Clinical Trial of M3541
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Parameter Details

Trial Identifier NCT03225105

Phase I

Patient Population
Patients with solid tumors eligible for palliative

radiotherapy

Intervention
M3541 (50, 100, 200, or 300 mg) administered

orally on days of radiotherapy

Radiotherapy 30 Gy in 10 fractions

Primary Objective
To determine the maximum tolerated dose

(MTD) and recommended Phase II dose (RP2D)

Secondary Objectives
Safety, pharmacokinetics, pharmacodynamics,

and preliminary antitumor activity

(Information sourced from ClinicalTrials.gov and

Waqar et al., Invest New Drugs, 2022)

Clinical Trial Results
The study enrolled 15 patients across four dose cohorts.[4] Doses of M3541 up to 300 mg per

fraction day were generally well-tolerated.[4][6] One patient in the 200 mg cohort experienced

dose-limiting toxicities (urinary tract infection and febrile neutropenia).[4][6]

Despite the manageable safety profile, the study was terminated early.[4][6] The primary

reasons for discontinuation were a non-optimal pharmacokinetic profile and the absence of a

clear dose-response relationship.[4][6] M3541 plasma levels did not increase proportionally

with the dose, and there was no observed relationship between the dose and changes in the

phosphorylation of ATM.[4]

Table 4: Pharmacokinetic Parameters of M3541 (Day 1)
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Dose Cmax (ng/mL) AUC0-24 (h*ng/mL)

50 mg 113 1240

100 mg 188 2530

200 mg 163 2400

300 mg 157 2260

(Data sourced from Waqar et

al., Invest New Drugs, 2022,

Table 3)

Three out of the 15 patients (20%) had a confirmed partial or complete response.[4][6]

However, due to the PK and dose-response issues, the MTD and RP2D could not be

established, and further clinical development of M3541 was not pursued.[4][6]

Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of M3541 against ATM and other kinases was determined using

radiometric kinase assays. Recombinant human kinases were incubated with the substrate,

[γ-33P]ATP, and varying concentrations of M3541. The incorporation of 33P into the substrate

was measured to determine the kinase activity and calculate the IC50 values.

Western Blotting
Cancer cell lines were treated with M3541 and/or ionizing radiation. Whole-cell lysates were

prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a

PVDF membrane and probed with primary antibodies against total and phosphorylated forms

of ATM, CHK2, KAP1, and p53. HRP-conjugated secondary antibodies were used for detection

via chemiluminescence.

Cell Lysis Protein Quantification SDS-PAGE Protein Transfer
(PVDF membrane) Blocking Primary Antibody

Incubation
Secondary Antibody

Incubation
Chemiluminescent

Detection
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A simplified workflow for Western blotting to analyze protein phosphorylation.

In Vivo Xenograft Studies
Human cancer cells (e.g., FaDu) were subcutaneously implanted into immunodeficient mice.

Once tumors reached a palpable size, mice were randomized into treatment groups. M3541
was administered orally, and tumors were irradiated using a small animal irradiator. Tumor

volume was measured regularly using calipers. At the end of the study, tumors were excised for

pharmacodynamic analysis (e.g., Western blotting).

Conclusion
M3541 is a potent and selective ATM kinase inhibitor that demonstrated significant preclinical

efficacy in sensitizing cancer cells to radiation. Its development from a novel chemical scaffold

highlighted a promising therapeutic strategy. However, the unfavorable pharmacokinetic

properties and lack of a clear dose-response in the Phase I clinical trial led to the

discontinuation of its development. The story of M3541 serves as an important case study in

drug development, emphasizing the critical need for optimal pharmacokinetic and

pharmacodynamic profiles for clinical success, even for highly potent and selective

compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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